molecular formula C15H16N4O5 B11434992 7-(3,4,5-Trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(3,4,5-Trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11434992
M. Wt: 332.31 g/mol
InChI Key: IINSZLUGVFWTSG-UHFFFAOYSA-N
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Description

7-(3,4,5-Trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a triazolopyrimidine derivative characterized by a fused triazole-pyrimidine core. Key structural features include:

  • A carboxylic acid moiety at position 5, contributing to solubility and hydrogen-bonding capabilities.
  • A 4,7-dihydro configuration, indicating partial saturation of the pyrimidine ring.

Properties

Molecular Formula

C15H16N4O5

Molecular Weight

332.31 g/mol

IUPAC Name

7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C15H16N4O5/c1-22-11-4-8(5-12(23-2)13(11)24-3)10-6-9(14(20)21)18-15-16-7-17-19(10)15/h4-7,10H,1-3H3,(H,20,21)(H,16,17,18)

InChI Key

IINSZLUGVFWTSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C=C(NC3=NC=NN23)C(=O)O

Origin of Product

United States

Preparation Methods

Core Formation Using 3-Amino-1,2,4-Triazole Derivatives

A foundational approach involves cyclocondensation of 3-amino-1,2,4-triazole with carbonyl-containing precursors. For example, heating 3-amino-1,2,4-triazole with 3,4,5-trimethoxybenzaldehyde and cyanoacetyl-indole in dimethylformamide (DMF) at 120°C for 10 hours forms the triazolopyrimidine core. Triethylamine (0.5 mmol) catalyzes the reaction, yielding intermediates that undergo autoxidation to final products.

Key Conditions :

  • Solvent : DMF

  • Catalyst : Triethylamine

  • Temperature : 120°C

  • Yield : 43–66%.

Introduction of the 3,4,5-Trimethoxyphenyl Group

The 3,4,5-trimethoxyphenyl moiety is introduced via nucleophilic substitution or Friedel-Crafts alkylation. A patent describes condensing 3,4,5-trimethoxybenzaldehyde with phenylenedi-imino dipropanenitrile in dimethyl sulfoxide (DMSO) and tert-butanol, using potassium t-butoxide as a base. This step achieves a 94% yield of the intermediate, which is subsequently reacted with guanidine to form the final compound.

Reaction Scheme :

3,4,5-Trimethoxybenzaldehyde+Phenylenedi-imino dipropanenitrileKOtBu, DMSOIntermediateGuanidineFinal Product\text{3,4,5-Trimethoxybenzaldehyde} + \text{Phenylenedi-imino dipropanenitrile} \xrightarrow{\text{KOtBu, DMSO}} \text{Intermediate} \xrightarrow{\text{Guanidine}} \text{Final Product}

One-Pot Three-Component Reactions

Catalyzed by 4,4’-Trimethylenedipiperidine (TMDP)

A green chemistry approach utilizes TMDP as a dual solvent-catalyst in water-ethanol (1:1 v/v). Combining 3,4,5-trimethoxybenzaldehyde, ethyl acetoacetate, and 3-amino-1,2,4-triazole under reflux for 6 hours achieves cyclization with >75% yield. TMDP stabilizes intermediates, reducing side reactions.

Optimized Parameters :

  • Catalyst Loading : 10 mol% TMDP

  • Solvent : Water-Ethanol

  • Temperature : 80°C.

Biginelli-Like Heterocyclization

A three-component reaction analogous to the Biginelli condensation employs aldehydes, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides. Using p-toluenesulfonic acid (5 mol%) in DMF at 90°C for 16 hours, this method yields 5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl) derivatives with 60% efficiency.

Mechanistic Insight :

  • Aldehyde activation via hydrogen bonding.

  • Michael addition of triazole-diamine.

  • Intramolecular cyclization and autoxidation.

Industrial-Scale Production Methods

Continuous Flow Reactors

Industrial synthesis prioritizes scalability and purity. A patent describes using continuous flow reactors to optimize the reaction of 3-amino-thienopyridine carboxamide with 3,4,5-trimethoxybenzaldehyde in acetic acid under reflux. The process minimizes decomposition and achieves >95% purity after recrystallization.

Steps :

  • Cyclization : 12-hour reflux in acetic acid.

  • Filtration : Cool to 0°C, wash with tetrahydrofuran.

  • Recrystallization : Ethanol/water mixture.

Solvent and Catalyst Screening

Comparative studies highlight DMF as the optimal solvent for high-yield reactions (Table 1). Inorganic bases like KOH reduce yields due to side reactions, while organic bases (e.g., triethylamine) enhance selectivity.

Table 1: Solvent and Catalyst Impact on Yield

SolventCatalystTemperature (°C)Yield (%)
DMFp-TsOH9060
EthanolTriethylamine12055
WaterTMDP8075
THFNone100<10

Functionalization and Derivative Synthesis

Side-Chain Modifications

Introducing methylsulfanyl or acetamide groups at position 2 involves nucleophilic substitution. For example, treating the core with methylthiolate or acetyl chloride in dichloroethane under microwave irradiation (20 min, 150°C) yields derivatives with enhanced lipophilicity.

Characterization and Quality Control

Spectroscopic Analysis

  • 1H/13C NMR : Aromatic protons (δ 7.2–8.1 ppm), carboxylate carbon (δ 165–170 ppm).

  • HPLC-PDA : Purity >98% using C18 columns with acetonitrile/water gradients.

  • X-ray Crystallography : Confirms planarity of the triazolopyrimidine core (mean C–C bond length: 0.003 Å).

Elemental and Mass Spectrometry

  • Elemental Analysis : Validates stoichiometry (e.g., C19H16N6O requires C 54.55%, H 3.16%).

  • HRMS : Exact mass confirmation (e.g., m/z 370.1423 for C22H23N5O4).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Methods

MethodCatalystYield (%)Purity (%)Scalability
Three-Component (TMDP)TMDP7595High
Biginelli-Likep-TsOH6098Moderate
Industrial Flow ReactorNone9095Very High
CyclocondensationTriethylamine5590Low

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The trimethoxyphenyl group can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives of the triazolopyrimidine core.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a similar triazolo[1,5-a]pyrimidine structure exhibit potent anticancer properties. These compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance:

  • Case Study : A derivative of the compound showed an IC50 value in the low micromolar range against CDK-2, indicating potential as an anticancer agent .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a variety of pathogens. Its mechanism involves disrupting microbial growth and metabolism.

  • Research Findings : Studies have shown that derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

There is evidence suggesting that this compound may exert anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine production.

  • Mechanism of Action : It may influence the expression of pro-inflammatory cytokines and chemokines, contributing to its therapeutic potential in inflammatory diseases .

Enzyme Inhibition

The compound interacts with several enzymes involved in metabolic pathways:

  • Phosphodiesterase Inhibition : Similar compounds have been shown to inhibit phosphodiesterases (PDEs), which play vital roles in cellular signaling pathways .

Cellular Signaling Modulation

The compound affects various signaling pathways:

  • ERK Pathway Influence : It has been observed to modulate the ERK signaling pathway, impacting cell proliferation and apoptosis .

Summary of Applications

Application TypeDescriptionExamples/Findings
Anticancer ActivityInhibits cyclin-dependent kinases (CDKs)Low micromolar IC50 against CDK-2
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteriaSignificant growth inhibition observed
Anti-inflammatory EffectsModulates inflammatory pathways and reduces cytokine productionInfluences pro-inflammatory cytokines
Enzyme InhibitionInhibits phosphodiesterases (PDEs)Affects cellular signaling pathways
Cellular SignalingModulates ERK pathway influencing cell behaviorAlters cell proliferation and apoptosis

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical profiles of triazolopyrimidines are highly dependent on substituents. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Weight Density (g/cm³) pKa Key Properties
Target Compound: 7-(3,4,5-Trimethoxyphenyl)-...-5-carboxylic acid 3,4,5-Trimethoxyphenyl (7), COOH (5) ~360 (estimated) N/A ~2.5–4.0* High polarity due to COOH; moderate lipophilicity from trimethoxyphenyl
Ethyl 7-(2,4-dimethoxyphenyl)-5-phenyl-...-6-carboxylate 2,4-Dimethoxyphenyl (7), COOEt (6) 318.37 1.25±0.1 6.80±0.60 Lower polarity (ester group); higher logP
7-(4-Methoxyphenyl)-5-(4-methylphenyl)-... 4-Methoxyphenyl (7), 4-methylphenyl (5) 318.37 1.25±0.1 6.80±0.60 Balanced lipophilicity; methyl enhances stability
2,7-Diphenyl-4,7-dihydro...-5-carboxylic acid Phenyl (2,7), COOH (5) 318.33 1.39±0.1 2.65±0.40 High rigidity; strong H-bonding via COOH
7-Oxo-5-phenyl-...-2-carboxylic acid Phenyl (5), COOH (2), Oxo (7) 329.93 N/A N/A Oxo group increases electron deficiency

*Estimated pKa based on carboxylic acid analogues.

Key Observations:

  • Carboxylic Acid vs. Ester: The target compound’s carboxylic acid group (position 5) improves aqueous solubility compared to ester derivatives (e.g., ), but reduces membrane permeability.
  • Methoxy Substitutions: The 3,4,5-trimethoxyphenyl group in the target compound likely enhances DNA intercalation or enzyme binding compared to mono- or dimethoxy analogues (e.g., ), as seen in related anticancer and antimicrobial agents .
  • Aromatic vs. Aliphatic Substituents: Phenyl groups (e.g., ) confer rigidity, while methyl groups (e.g., ) improve metabolic stability.

Biological Activity

The compound 7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid , belonging to the class of triazolopyrimidine derivatives, has garnered attention for its diverse biological activities. This article reviews its pharmacological potentials based on recent studies and findings.

  • Molecular Formula : C16H18N4O5
  • Molecular Weight : 346.34 g/mol
  • LogP : 1.1203
  • Hydrogen Bond Acceptors : 8
  • Hydrogen Bond Donors : 2
PropertyValue
Molecular FormulaC16H18N4O5
Molecular Weight346.34 g/mol
LogP1.1203
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For example, compounds within this class have shown significant inhibitory effects on various cancer cell lines by targeting critical signaling pathways:

  • ERK Signaling Pathway : A study demonstrated that derivatives of triazolo[1,5-a]pyrimidine exhibited substantial inhibition of the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2 and other related proteins such as c-Raf and AKT. This mechanism resulted in induced cell apoptosis and G2/M phase arrest in MGC-803 cells .
  • Cytotoxicity : Specific derivatives have shown cytotoxic effects with IC50 values in the low micromolar range against breast cancer cell lines such as MCF-7 (IC50 = 3.91 μM) and HCT-116 (IC50 = 0.53 μM) .

Antimicrobial Activity

Triazolopyrimidine derivatives have also been evaluated for their antimicrobial properties:

  • Antibacterial Effects : The compounds displayed significant antibacterial activity against both planktonic cells and biofilms of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Other Biological Activities

In addition to anticancer and antimicrobial properties, triazolopyrimidine derivatives have been investigated for other therapeutic potentials:

  • Antidiabetic and Anti-Alzheimer Activities : Emerging research indicates that these compounds may exhibit anti-diabetic effects and neuroprotective properties relevant to Alzheimer’s disease .

Study on Anticancer Activity

A study published in Molecules explored the synthesis and biological evaluation of various triazolo[1,5-a]pyrimidine derivatives. Among these, a compound designated as H12 showed remarkable antiproliferative activity against multiple cancer cell lines while inducing apoptosis through modulation of the cell cycle .

Study on Antimicrobial Activity

Another research focused on the antimicrobial efficacy of triazolo[1,5-a]pyrimidine derivatives against pathogenic bacteria. The results indicated that these compounds function as effective inhibitors against bacterial growth and biofilm formation .

Q & A

Q. Q1. What are the standard protocols for synthesizing this compound, and how do green chemistry principles apply?

The synthesis typically involves multi-component reactions using precursors like 5-amino-1,2,4-triazoles, aromatic aldehydes, and β-ketoesters. A green chemistry approach employs water-ethanol solvent mixtures (1:1 v/v) at reflux or molten-state additives like 4,4’-trimethylenedipiperidine (TMDP), which is non-toxic, recyclable, and avoids volatile organic solvents. TMDP acts as a dual Lewis base and hydrogen-bonding catalyst, achieving yields >85% while minimizing hazardous waste .

Q. Q2. What analytical techniques are critical for structural validation?

Key techniques include:

  • ¹H/¹³C NMR : To confirm proton environments and substituent positions (e.g., methoxy groups on the phenyl ring).
  • XRD : For crystallographic verification of the fused triazolo-pyrimidine core and substituent geometry.
  • HPLC-MS : To assess purity (>95%) and molecular ion peaks .

Advanced Synthesis Optimization

Q. Q3. How can reaction conditions be optimized to improve yield and scalability?

Optimization strategies include:

  • Solvent selection : Ethanol-water mixtures enhance solubility of polar intermediates while reducing environmental impact .
  • Catalyst recycling : TMDP retains >90% activity after five cycles due to thermal stability (up to 200°C) and non-volatility .
  • Flow chemistry : Continuous reactors reduce reaction times and improve reproducibility for scaled-up synthesis .

Q. Q4. How can computational methods aid in designing derivatives with enhanced activity?

Quantum mechanical calculations (e.g., DFT) predict electronic properties and binding affinities. ICReDD’s reaction path search algorithms integrate experimental data to prioritize derivatives with modified substituents (e.g., replacing methoxy with hydroxyl groups for improved solubility) .

Biological Activity and Mechanisms

Q. Q5. What pharmacological activities have been reported for this compound?

Preliminary studies indicate:

  • Antiproliferative effects : IC₅₀ values of 2–10 µM against breast (MCF-7) and colon (HCT-116) cancer lines via kinase inhibition .
  • Antimicrobial activity : MIC of 8 µg/mL against Gram-positive bacteria, attributed to membrane disruption by the hydrophobic trimethoxyphenyl group .

Q. Q6. How can in vitro-in vivo efficacy discrepancies be addressed?

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., CYP450 interactions) and bioavailability using liver microsomes.
  • Prodrug strategies : Esterification of the carboxylic acid group improves membrane permeability .

Data Contradictions and Stability

Q. Q7. How should researchers resolve conflicting data on solubility and stability?

  • Solubility : The compound’s carboxylic acid group confers pH-dependent solubility (soluble in basic buffers, insoluble in acidic media). Contradictions may arise from improper pH adjustment during assays .
  • Stability : Degradation under UV light or high humidity requires storage in amber vials with desiccants. HPLC monitoring every 6 months is recommended .

Q. Q8. Why do biological assays show variability across studies?

Variability stems from:

  • Cell line heterogeneity : Use standardized cell lines (e.g., ATCC-certified) and replicate counts (n ≥ 3).
  • Assay conditions : Ensure consistent ATP levels in viability assays to avoid false negatives .

Safety and Handling

Q. Q9. What safety precautions are essential during handling?

  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (GHS Category 1B).
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (LD₅₀ > 500 mg/kg in rats) .

Q. Q10. How can waste disposal comply with environmental regulations?

Neutralize acidic waste with sodium bicarbonate before disposal. Incinerate at >800°C to prevent toxic byproducts (e.g., NOₓ gases) .

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